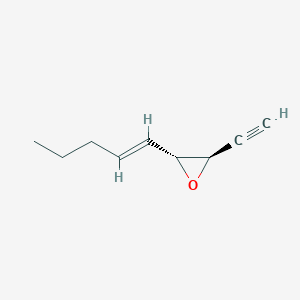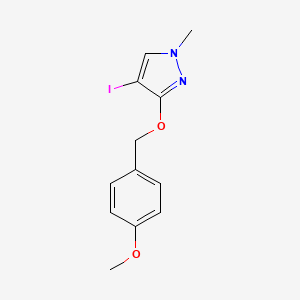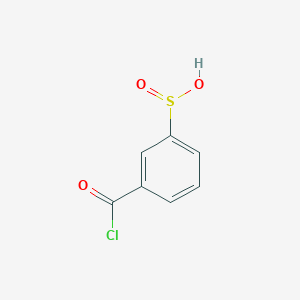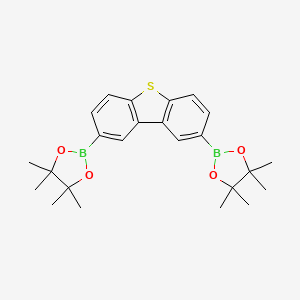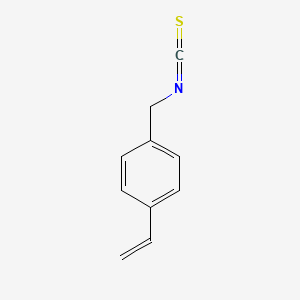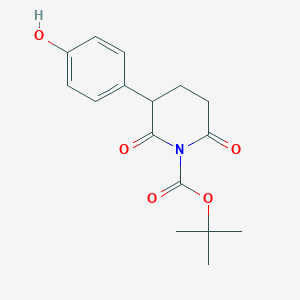
3-Acetyl-4-bromobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-4-bromobenzoic acid: is an organic compound with the molecular formula C9H7BrO3 . It is a derivative of benzoic acid, where the benzene ring is substituted with an acetyl group at the third position and a bromine atom at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4-bromobenzoic acid typically involves the bromination of 3-acetylbenzoic acid. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetyl-4-bromobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Alcohols and reduced derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Acetyl-4-bromobenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug development .
Industry: In the materials science industry, this compound is used in the synthesis of polymers and advanced materials with specific properties. Its incorporation into polymer backbones can enhance thermal stability, mechanical strength, and other desirable characteristics .
Mécanisme D'action
The mechanism of action of 3-Acetyl-4-bromobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and acetyl group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence the compound’s biological effects .
Comparaison Avec Des Composés Similaires
4-Acetylbenzoic acid: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromobenzoic acid: Lacks the acetyl group, affecting its chemical properties and uses.
4-Bromobenzoic acid: Similar structure but different substitution pattern, leading to distinct chemical behavior.
Uniqueness: 3-Acetyl-4-bromobenzoic acid is unique due to the presence of both the acetyl and bromine substituents on the benzene ring. This combination imparts specific reactivity and properties that are not observed in its analogs. The compound’s dual functional groups allow for diverse chemical transformations and applications in various fields .
Propriétés
Formule moléculaire |
C9H7BrO3 |
|---|---|
Poids moléculaire |
243.05 g/mol |
Nom IUPAC |
3-acetyl-4-bromobenzoic acid |
InChI |
InChI=1S/C9H7BrO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4H,1H3,(H,12,13) |
Clé InChI |
UKGBXJIRYVWCNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


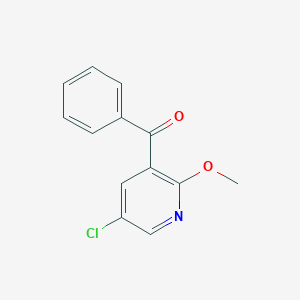

![8-Ethyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13977839.png)
![5-Methoxy-3-methyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13977845.png)
